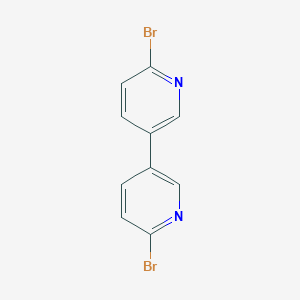
6,6'-Dibromo-3,3'bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Dibromo-3,3’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions of the bipyridine structure.
作用机制
Target of Action
Similar compounds such as 6,6′-dimethyl-2,2′-bipyridyl are known to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These ions play crucial roles in various biochemical processes.
Mode of Action
It has been reported that the compound can undergo pd0/aui-mediated coupling with stannylcarbyne . This results in new carbynes functionalised on the carbyne carbon(s) with a bipyridyl group .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for 6,6’-Dibromo-3,3’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 6,6’-Dibromo-3,3’-bipyridine .
化学反应分析
Types of Reactions: 6,6’-Dibromo-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine or 1,3-bis(diphenylphosphino)propane (dppp) under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted bipyridines depending on the nucleophile used.
Coupling Products: Extended bipyridine derivatives with additional functional groups or aromatic rings.
科学研究应用
6,6’-Dibromo-3,3’-bipyridine has numerous applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.
Organic Synthesis: It is a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
6,6’-Dimethyl-3,3’-bipyridine: Similar in structure but with methyl groups instead of bromine atoms, leading to different reactivity and applications.
Uniqueness: 6,6’-Dibromo-3,3’-bipyridine is unique due to the presence of bromine atoms, which provide sites for further functionalization and enable its use in a broader range of chemical reactions compared to its unsubstituted counterparts .
属性
IUPAC Name |
2-bromo-5-(6-bromopyridin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTQXCQPBVBRSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423776 |
Source


|
| Record name | 6,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147496-14-8 |
Source


|
| Record name | 6,6'-Dibromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)

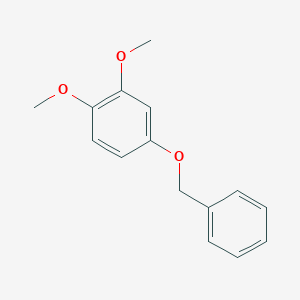

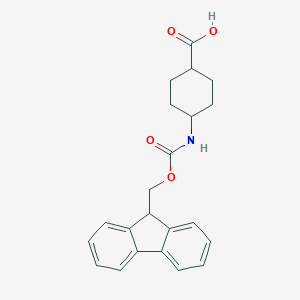
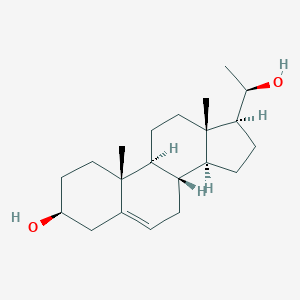



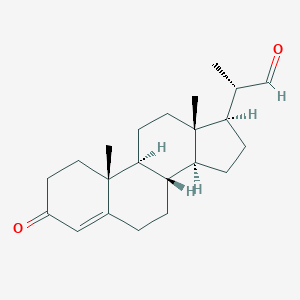



![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
